Ibutamoren (MK-0677) Oral Bioavailability vs. GHRP-6 and Peptide Secretagogues
Ibutamoren (MK-0677) demonstrates an oral bioavailability in humans of >60%, whereas the peptide GHRP-6 exhibits only 0.30% oral bioavailability, representing an approximate 200-fold difference [1]. This difference is primarily due to the non-peptide, small-molecule structure of ibutamoren, which confers resistance to proteolytic degradation and enables efficient gastrointestinal absorption.
| Evidence Dimension | Oral bioavailability |
|---|---|
| Target Compound Data | >60% |
| Comparator Or Baseline | GHRP-6: 0.30% |
| Quantified Difference | >200-fold higher |
| Conditions | Human pharmacokinetic studies |
Why This Matters
This >200-fold improvement in oral bioavailability makes ibutamoren the only practical choice for research models requiring convenient, non-invasive, once-daily oral dosing to achieve sustained GH elevation.
- [1] Sigrist S, et al. Table 1: Comparative pharmacokinetics of growth hormone secretagogues. PMC. 2019. View Source
